Cas no 10222-49-8 (3-Chloro-2-methylquinoline)
3-Chloro-2-methylquinoline Chemical and Physical Properties
Names and Identifiers
-
- 3-Chloro-2-methylquinoline
- Quinoline,3-chloro-2-methyl-
- 3-Chlor-2-methylchinolin
- 3-chloro-2-methyl-quinoline
- 3-Chloroquinaldine
- Quinoline,3-chloro-2-methyl
- Quinoline, 3-chloro-2-methyl-
- Methylchinolinchlorid
- FCH863219
- AX8085695
- DTXSID10332682
- CS-0152743
- AKOS006288817
- FT-0735524
- AS-59692
- 10222-49-8
- D84182
- SCHEMBL1467074
- SB67530
- DB-081651
-
- MDL: MFCD08705677
- Inchi: 1S/C10H8ClN/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h2-6H,1H3
- InChI Key: VKQLIAGIUZPMER-UHFFFAOYSA-N
- SMILES: ClC1C=C2C=CC=CC2=NC=1C
Computed Properties
- Exact Mass: 177.03500
- Monoisotopic Mass: 177.0345270g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9
- XLogP3: 3.2
Experimental Properties
- PSA: 12.89000
- LogP: 3.19660
3-Chloro-2-methylquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Chloro-2-methylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189007529-1g |
3-Chloro-2-methylquinoline |
10222-49-8 | 95% | 1g |
$540.00 | 2023-09-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X39455-250mg |
3-Chloro-2-methylquinoline |
10222-49-8 | 95% | 250mg |
¥324.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X39455-100mg |
3-Chloro-2-methylquinoline |
10222-49-8 | 95% | 100mg |
¥131.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X39455-1g |
3-Chloro-2-methylquinoline |
10222-49-8 | 95% | 1g |
¥1295.0 | 2024-07-16 | |
| Chemenu | CM145123-1g |
3-chloro-2-methylquinoline |
10222-49-8 | 95% | 1g |
$580 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VS426-50mg |
3-Chloro-2-methylquinoline |
10222-49-8 | 95+% | 50mg |
265.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VS426-200mg |
3-Chloro-2-methylquinoline |
10222-49-8 | 95+% | 200mg |
664.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VS426-250mg |
3-Chloro-2-methylquinoline |
10222-49-8 | 95+% | 250mg |
2780CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VS426-100mg |
3-Chloro-2-methylquinoline |
10222-49-8 | 95+% | 100mg |
1158CNY | 2021-05-07 | |
| Ambeed | A141968-100mg |
3-Chloro-2-methylquinoline |
10222-49-8 | 95% | 100mg |
$16.0 | 2024-04-26 |
3-Chloro-2-methylquinoline Related Literature
-
1. Reactions of halogenomethanes in the vapour phase. Part 2. Reactions of chloroform with indoles and pyrrolo[2,3-b]pyridines at 550 °CReginald E. Busby,Syed M. Hussain,Mohammad Iqbal,Mohammad A. Khan,John Parrick,C. J. Granville Shaw J. Chem. Soc. Perkin Trans. 1 1979 2782
Additional information on 3-Chloro-2-methylquinoline
3-Chloro-2-methylquinoline (CAS No. 10222-49-8): Properties, Applications, and Market Insights
3-Chloro-2-methylquinoline (CAS No. 10222-49-8) is a versatile heterocyclic compound with a wide range of applications in pharmaceuticals, agrochemicals, and material science. This compound, characterized by its quinoline backbone substituted with a chlorine atom at the 3-position and a methyl group at the 2-position, has garnered significant attention due to its unique chemical properties and utility in synthetic chemistry. Researchers and industries are increasingly interested in 3-Chloro-2-methylquinoline derivatives for their potential in drug discovery and advanced material development.
The molecular structure of 3-Chloro-2-methylquinoline contributes to its reactivity and functionality. The presence of the chlorine atom enhances its electrophilic character, making it a valuable intermediate in organic synthesis. Meanwhile, the methyl group influences the compound's steric and electronic properties, enabling selective transformations. These features make 3-Chloro-2-methylquinoline CAS 10222-49-8 a preferred choice for constructing complex molecules in medicinal chemistry and other specialized fields.
In the pharmaceutical industry, 3-Chloro-2-methylquinoline serves as a key building block for the synthesis of bioactive compounds. Recent studies highlight its role in developing antimalarial, antibacterial, and anticancer agents. For instance, quinoline-based drugs like chloroquine and its analogs have been explored for their therapeutic potential, driving demand for high-quality 3-Chloro-2-methylquinoline suppliers. The compound's ability to interact with biological targets makes it indispensable in modern drug design.
Beyond pharmaceuticals, 3-Chloro-2-methylquinoline applications extend to agrochemicals, where it is used in the synthesis of pesticides and herbicides. Its structural motif is found in several crop protection agents, underscoring its importance in sustainable agriculture. Additionally, the compound's optical and electronic properties have sparked interest in material science, particularly in the development of organic semiconductors and fluorescent dyes.
The market for 3-Chloro-2-methylquinoline is growing, fueled by advancements in synthetic methodologies and increasing R&D investments. Manufacturers are focusing on scalable production processes to meet the rising demand from pharmaceutical and agrochemical sectors. Quality control and regulatory compliance are critical considerations for 3-Chloro-2-methylquinoline manufacturers, ensuring the compound meets industry standards for purity and performance.
Environmental and safety aspects of 3-Chloro-2-methylquinoline are also under scrutiny, with researchers exploring greener synthesis routes and safer handling practices. Innovations in catalytic processes and solvent-free reactions are reducing the environmental footprint of quinoline derivatives, aligning with global sustainability goals.
For researchers and industry professionals, understanding the properties of 3-Chloro-2-methylquinoline is essential for optimizing its use in various applications. Spectroscopic data, solubility characteristics, and stability profiles are frequently searched topics, reflecting the compound's technical relevance. Collaborative efforts between academia and industry are expected to unlock new possibilities for this multifunctional molecule.
In summary, 3-Chloro-2-methylquinoline (CAS 10222-49-8) is a compound of significant scientific and industrial interest. Its diverse applications, coupled with ongoing research into its potential, position it as a valuable asset in chemistry and beyond. As innovations continue to emerge, the role of 3-Chloro-2-methylquinoline in addressing contemporary challenges in health, agriculture, and technology will undoubtedly expand.
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